1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropyl and isopropyl groups attached to the triazole ring imparts unique chemical properties to the molecule.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-cyclopropyl-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-5(2)8-7(9(13)14)10-11-12(8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
KFJONJYOLDHZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C2CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Carboxylation
This method leverages sequential Grignard reactions and carbon dioxide insertion for direct carboxylic acid formation.
- Step 1 : 1-Cyclopropyl-4,5-dibromo-1H-1,2,3-triazole (1.0 equiv) is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) (mass-to-volume ratio 1:2–50) and cooled to −78°C–0°C.
- Step 2 : Isopropylmagnesium chloride (1.0–1.5 equiv) is added, followed by C1–C4 alcohol (1.0–1.2 equiv) to yield 1-cyclopropyl-4-bromo-1H-1,2,3-triazole.
- Step 3 : A second equivalent of isopropylmagnesium chloride–lithium chloride composite is introduced, and carbon dioxide is bubbled through the mixture at −30°C–0°C.
- Step 4 : Acidic workup (HCl, pH 1–5) and extraction with ethyl acetate yield a mixture of the target carboxylic acid and its 5-bromo analog.
- Step 5 : Methylation with methyl iodide and potassium carbonate in THF/DMF (20:1 v/v) at 25°C–40°C for 24 h selectively esterifies the 5-bromo byproduct, enabling separation via aqueous extraction.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | −20°C to 10°C | Prevents dimerization |
| CO₂ exposure time | 15–30 min | Maximizes carboxylation |
| Solvent ratio (THF:DMF) | 20:1 | Enhances selectivity |
Reported yield: 61% after crystallization.
Huisgen Cycloaddition (Click Chemistry)
The azide-alkyne cycloaddition forms the triazole core, followed by oxidation to install the carboxylic acid.
- Step 1 : Cyclopropyl azide (1.0 equiv) reacts with methyl propiolate (1.1 equiv) in THF with CuI (5 mol%) at 60°C for 12 h to form methyl 1-cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate.
- Step 2 : Hydrolysis with NaOH (2.0 equiv) in methanol/water (4:1 v/v) at 80°C for 6 h yields the carboxylic acid.
Key Data :
- Regioselectivity: >95% 1,4-disubstituted triazole (confirmed by ¹H NMR).
- Yield: 78–82% after recrystallization (ethanol/water).
Dimroth Rearrangement and Hydrolysis
This one-pot method simplifies purification by avoiding intermediate isolation.
- Step 1 : Cyclopropane carbonyl chloride (1.05 equiv) reacts with 2-aminophenylhydrazine in acetic acid/NaOAc at 100°C for 2 h to form triazolo[c]quinazoline.
- Step 2 : Acidic hydrolysis (HCl, methanol/water 5:1 v/v) at reflux for 4 h cleaves the quinazoline ring, yielding the target compound.
Industrial-Scale Synthesis
While proprietary details are limited, scalable adaptations of the Grignard method include:
- Continuous flow reactors for CO₂ insertion (residence time: 30 min, 10 bar pressure).
- Solvent recovery systems (THF recycled at >90% efficiency).
Comparative Analysis of Methods
| Method | Yield (%) | Steps | Temperature Range | Scalability |
|---|---|---|---|---|
| Grignard carboxylation | 61 | 5 | −78°C to 40°C | High |
| Huisgen cycloaddition | 82 | 2 | 60°C to 80°C | Moderate |
| Dimroth rearrangement | 89 | 2 | 100°C | High |
Critical Reaction Parameters
- Regioselectivity : Copper-catalyzed cycloadditions favor 1,4-disubstituted triazoles, while thermal conditions may invert selectivity.
- Purification : Crystallization from ethanol/water (1:5 v/v) at −5°C removes brominated byproducts.
- Stability : The carboxylic acid decomposes above 150°C; storage at −20°C under argon is recommended.
Chemical Reactions Analysis
1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to direct the reaction pathway and improve yield.
Scientific Research Applications
1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It serves as a tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
- 1-Cyclopropyl-5-(propan-2-yl)-1H-imidazole-2-thiol
These compounds share structural similarities but differ in functional groups, which can significantly impact their chemical properties and applications
Biological Activity
1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which is known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that have garnered attention in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 179.22 g/mol
- CAS Number : 1785150-59-5
The compound features a triazole ring, which is crucial for its biological activity. The presence of the cyclopropyl and isopropyl groups may influence its lipophilicity and interaction with biological membranes.
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds with a triazole moiety can inhibit the growth of various bacteria and fungi. The specific compound has not been extensively studied in isolation; however, related triazole compounds have demonstrated:
- Mechanism : Inhibition of ergosterol biosynthesis in fungi.
- Activity Spectrum : Effective against Candida spp. and Aspergillus spp.
Anticancer Activity
Triazoles are also recognized for their anticancer potential. The 1H-1,2,3-triazole scaffold has been linked to various mechanisms that induce apoptosis in cancer cells:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cell lines.
- Apoptosis Induction : Triggers mitochondrial pathways leading to cell death.
- Inhibition of Metastasis : Reduces migratory and invasive capabilities of cancer cells.
In vitro studies on structurally similar triazoles have shown cytotoxic effects against human leukemic T-cells, suggesting a potential pathway for further research into the anticancer effects of this compound .
Study 1: Anticancer Properties
A study published in Molecules investigated various triazole derivatives for their anticancer activity. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines at nanomolar concentrations .
The biological activity of this compound can be attributed to:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological targets.
- Lipophilicity : The cyclopropyl and isopropyl groups enhance membrane permeability.
- Molecular Rigidity : The triazole ring provides structural stability conducive to binding with target proteins.
Comparative Analysis Table
Q & A
Q. What synthetic strategies are optimal for preparing 1-cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid?
Methodological Answer : The synthesis typically involves cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to form the triazole core, followed by functionalization of the cyclopropyl and isopropyl groups. A plausible route includes:
Cyclopropane introduction : Reacting propargyl derivatives with cyclopropane precursors under transition metal catalysis (e.g., Cu(I)) .
Triazole formation : Using azide-alkyne click chemistry with optimized stoichiometry (e.g., 1:1 azide:alkyne ratio) in solvents like DCM/DMF mixtures .
Carboxylic acid activation : Oxidative cleavage or hydrolysis of ester-protected intermediates (e.g., using KMnO₄ or LiOH) under controlled pH .
Key considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer : A multi-technique approach is essential:
- NMR spectroscopy : Assign proton environments (e.g., cyclopropyl CH₂ groups at δ 0.8–1.2 ppm; triazole protons at δ 7.5–8.5 ppm) .
- FTIR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ≈ 224.15 g/mol) .
- X-ray crystallography : Resolve crystal packing and confirm substituent geometry, though crystallization may require slow evaporation from ethanol/water mixtures .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer :
- Enzyme inhibition assays : Screen against targets like cyclooxygenase (COX-2) for anti-inflammatory potential using fluorometric or colorimetric substrates .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s pharmacokinetic properties?
Methodological Answer : The cyclopropyl moiety enhances metabolic stability by reducing oxidative degradation in cytochrome P450 enzymes. To assess:
- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over time .
- LogP determination : Use shake-flask method (octanol/water) to evaluate lipophilicity; cyclopropyl groups typically lower LogP compared to bulkier substituents .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction, critical for dose optimization .
Q. How can crystallographic data resolve discrepancies in reported bioactivity?
Methodological Answer : Conflicting bioactivity data (e.g., varying IC₅₀ values across studies) may arise from polymorphic forms or solvate differences. Strategies include:
- Single-crystal X-ray diffraction : Compare hydrogen-bonding patterns (e.g., carboxylic acid dimerization) between polymorphs .
- DFT calculations : Model interactions with biological targets (e.g., docking studies with COX-2 active site) to correlate structure-activity trends .
- Replicate assays : Control for variables like buffer pH and solvent (DMSO concentration ≤1%) to minimize experimental artifacts .
Q. What strategies mitigate hazards during large-scale synthesis?
Methodological Answer :
- Thermal risk assessment : Use RC1e calorimetry to monitor exothermicity during cycloaddition steps .
- Waste management : Neutralize acidic byproducts (e.g., HCl from coupling reagents) with NaHCO₃ before disposal .
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles mandatory; fume hoods for azide handling due to toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
